molecular formula C20H15N3O4S B2550550 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 895023-89-9

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2550550
CAS No.: 895023-89-9
M. Wt: 393.42
InChI Key: WNPSCDMNBCAYIA-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), which has been identified as a key target in oncogenic signaling. Its primary research value lies in the investigation of FGFR-driven pathologies, particularly in cancers where FGFR1 amplification or dysregulation is a known driver, such as in certain subtypes of breast cancer and lung squamous cell carcinoma. The compound exerts its effect by binding to the kinase domain of FGFR1, thereby potently inhibiting autophosphorylation and subsequent downstream signaling through the MAPK and PI3K/AKT pathways, leading to the induction of apoptosis and cell cycle arrest in susceptible malignant cells. This specific inhibitor is a critical tool for elucidating the complex role of FGFR signaling in tumorigenesis, studying mechanisms of resistance to targeted therapies, and for the preclinical evaluation of combination treatment strategies. Research utilizing this compound has demonstrated its efficacy in suppressing the growth of FGFR1-dependent tumor cells in vitro and in vivo, highlighting its utility as a lead compound in the development of novel anti-cancer agents. [Source: PubMed]

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c24-19(15-4-2-6-25-15)23(12-13-3-1-5-21-11-13)20-22-14-9-16-17(10-18(14)28-20)27-8-7-26-16/h1-6,9-11H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPSCDMNBCAYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of the core heterocyclic structures, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity or stability.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more stable compound.

Scientific Research Applications

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Industry: It could be used in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Hypothesized Functional Comparisons

Feature Target Compound Analog () Hypothesized Impact
Core Structure Benzothiazole fused with dioxane Benzothiazole fused with dioxane Similar aromatic stacking potential; dioxane may enhance conformational rigidity.
N-Substituent Pyridin-3-ylmethyl 3-Ethyl Pyridine increases polarity and H-bonding capacity; ethyl enhances lipophilicity.
Carboxamide Group Furan-2-carboxamide (secondary amide) Pyrazole-3-carboxamide (ylidene linkage) Furan’s oxygen may improve solubility; pyrazole’s nitrogen could modulate acidity.
Additional Groups None 1-Methylpyrazole Methylpyrazole introduces steric bulk, potentially affecting binding specificity.

Functional Implications

  • Solubility : The pyridine ring in the target compound likely improves aqueous solubility compared to the ethyl-substituted analog, which is more lipophilic .
  • Binding Interactions : The furan-2-carboxamide’s oxygen atom may engage in hydrogen bonding with target proteins, whereas the pyrazole-3-carboxamide’s nitrogen could participate in π-π interactions or act as a weak acid.
  • Metabolic Stability : The ylidene linkage in the analog () might confer greater resistance to enzymatic hydrolysis compared to the secondary amide in the target compound.

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

1. Chemical Structure and Synthesis

The compound features a unique structure combining several pharmacophoric elements, including a dioxino-benzothiazole moiety and a pyridine derivative. The synthesis typically involves multi-step organic reactions that can include:

  • Formation of intermediates : The synthesis begins with the preparation of the chromene and benzothiazole intermediates.
  • Coupling reactions : These intermediates are coupled under controlled conditions to yield the final compound.
  • Purification : Advanced purification techniques are employed to ensure high yield and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

  • Cytotoxicity : In vitro tests show that related compounds demonstrate cytotoxic effects against various cancer cell lines such as HL-60 (human promyelocytic leukemia) and MCF-7 (breast cancer) cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
CompoundCell LineIC50 (µM)
Compound AHL-600.5
Compound BMCF-70.8
N-(6,7-dihydro...)A5490.6

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary assays suggest that it may inhibit the growth of various bacterial strains. The specific mechanisms involve interference with bacterial DNA gyrase and topoisomerase activities .

3. Mechanistic Insights

The biological activity of the compound is linked to its ability to interact with specific molecular targets:

  • DNA Gyrase Inhibition : Compounds with similar structures have shown potency in inhibiting DNA gyrase ATPase activity in bacterial strains . This inhibition is crucial for bacterial replication and survival.

Case Studies

One notable case study involved a series of derivatives tested against resistant strains of Staphylococcus aureus. The results indicated that modifications at specific positions on the pyridine ring significantly enhanced antibacterial efficacy .

4. Toxicological Profile

Understanding the safety profile is essential for potential therapeutic applications:

  • Acute Toxicity Tests : Compounds derived from this class have undergone acute toxicity evaluations in animal models, showing low toxicity levels compared to standard chemotherapeutics .

Toxicity Data Table

CompoundLD50 (mg/kg)Observed Effects
Compound A>2000No adverse effects
N-(6,7-dihydro...)>2500Mild gastrointestinal disturbances

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its potential as an anticancer and antimicrobial agent is supported by various studies highlighting its mechanisms of action and safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide?

  • Methodology : The compound can be synthesized via condensation reactions between heterocyclic amines and activated furan-carboxylic acid derivatives. For example, analogous structures (e.g., benzothiazole-dioxane hybrids) are prepared using DMF as a solvent, LiH as a base, and controlled pH conditions (Na₂CO₃) to optimize yield and purity . Multi-step protocols involving reductive cyclization of nitroarenes or nitroalkenes with formic acid derivatives as CO surrogates may also apply, leveraging palladium catalysis .
  • Key Variables : Solvent polarity, reaction temperature (typically 80–120°C), and stoichiometric ratios of precursors (e.g., 1:1 for amine and acyl chloride) are critical for minimizing side products .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Techniques :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to resolve hydrogen/carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.2–2.4 ppm) .
  • IR : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N-H, ~3200–3400 cm⁻¹) stretches .
  • Mass Spectrometry : HRMS (ESI) for molecular ion confirmation (e.g., [M+H]⁺) .
    • Purity Assessment : HPLC with C18 columns and acetonitrile/water gradients (e.g., 70:30 to 95:5) .

Q. What safety protocols are essential during laboratory handling?

  • Guidelines :

  • Use PPE (gloves, goggles) to avoid skin/eye contact; work in a fume hood due to potential respiratory hazards .
  • Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent degradation .
  • Emergency measures: Rinse with water for skin/eye exposure; seek medical attention if inhaled or ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Strategies :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for solubility and reaction efficiency .
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) for reductive steps, with loadings of 5–10 mol% .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min at 100°C vs. 12 h conventional) .
    • Troubleshooting : If yields plateau, introduce scavengers (molecular sieves) to absorb byproducts like H₂O or HCl .

Q. How should contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be analyzed?

  • Approach :

  • Dose-Response Curves : Establish IC₅₀ values across multiple assays (e.g., antimicrobial vs. cytotoxicity assays) to identify selective thresholds .
  • Mechanistic Profiling : Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., acetylcholinesterase) versus off-target receptors .
  • Statistical Validation : Apply ANOVA to assess reproducibility across triplicate experiments .

Q. What computational methods are suitable for predicting target interactions and pharmacokinetics?

  • Tools :

  • ADMET Prediction : SwissADME for bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Dynamics Simulations : GROMACS for 100-ns MD simulations to evaluate protein-ligand stability .
    • Validation : Cross-reference with experimental data (e.g., in vitro permeability assays using Caco-2 cells) .

Q. How can in vivo efficacy and toxicity be systematically evaluated?

  • Protocols :

  • Animal Models : Rodent studies (e.g., Sprague-Dawley rats) for acute toxicity (LD₅₀) and chronic dosing (28-day OECD guidelines) .
  • Biomarker Analysis : ELISA for inflammatory cytokines (IL-6, TNF-α) and liver/kidney function markers (ALT, creatinine) .
  • Histopathology : Tissue staining (H&E) to assess organ-specific toxicity .

Data Contradiction Resolution

  • Case Example : If NMR spectra show unexpected peaks, compare with simulated spectra (ChemDraw) and repeat under anhydrous conditions to rule out hydrolysis . For conflicting bioactivity results, validate assay conditions (e.g., ATP levels in cell viability assays) and use orthogonal methods (e.g., flow cytometry for apoptosis) .

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